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Compound of Interest

Compound Name: 2-Fluoro-6-hydroxybenzamide

Cat. No.: B065572

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data
for 2-Fluoro-6-hydroxybenzamide, a valuable building block in medicinal chemistry. Due to
the limited availability of experimental spectra in the public domain, this guide leverages
predictive algorithms to offer insights into the compound's characteristic spectral features.
Detailed, generalized experimental protocols for acquiring such data are also provided to aid
researchers in their laboratory work.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-Fluoro-6-
hydroxybenzamide. These predictions are generated using established computational models
and provide a foundational dataset for compound identification and characterization.

Predicted *H NMR Data (500 MHz, CDCIs)
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Chemical Shift . . .
Multiplicity Integration Assignment

(ppm)

~7.25 t 1H H-4

~6.80 d 1H H-3

~6.70 d 1H H-5

~8.50 s (broad) 1H -OH

~6.00 s (broad) 2H -NH:2

Predicted **C NMR Data (125 MHz, CDCls)

Chemical Shift (ppm) Assignment
~168 C=0

~158 (d, tJCF = 245 Hz) C-2

~155 C-6

~132 C-4

~115 (d, 2JCF = 20 Hz) c-1

~112 (d, 2JCF = 15 Hz) C-5

~108 (d, 3JCF = 5 Hz) c-3

Predicted Infrared (IR) Spectroscopy Data
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Wavenumber (cm~?) Intensity Assignment

3450 - 3300 Strong, Broad O-H Stretch (Phenolic)
3350 - 3150 Medium, Broad N-H Stretch (Amide)
~1650 Strong C=0 Stretch (Amide I)
~1600 Medium N-H Bend (Amide II)
1600, 1480 Medium C=C Stretch (Aromatic)
~1250 Strong C-0O Stretch (Phenolic)
~1200 Strong C-F Stretch

ELedlgigd_Mass_Sp_e_ciLQmﬂnLData_(Ele_ciLQnngzatmn)

Relative Intensity Proposed Fragment
155 High [M]*" (Molecular lon)
139 Medium [M - NHz]*
138 Medium [M - OH]*
111 High [M - C(O)NHz]*
83 Medium [CsHaF]*

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data outlined above.
Researchers should adapt these methods based on the specific instrumentation and sample
characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of 2-Fluoro-6-hydroxybenzamide in approximately
0.7 mL of deuterated chloroform (CDCIs).

 Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.
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» 'H NMR Acquisition:
o Acquire a one-dimensional proton spectrum.

o Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16
ppm.

e 13C NMR Acquisition:
o Acquire a one-dimensional carbon spectrum with proton decoupling.

o Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of
200-250 ppm.

» Data Processing: Process the raw data using appropriate software. Apply Fourier
transformation, phase correction, and baseline correction. Reference the spectra to the
residual solvent peak (CDCls: dH = 7.26 ppm, 6C = 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

o Sample Preparation: Prepare a KBr pellet by grinding a small amount of 2-Fluoro-6-
hydroxybenzamide with dry potassium bromide. Alternatively, for an Attenuated Total
Reflectance (ATR) accessory, place a small amount of the solid sample directly on the ATR
crystal.

e Instrumentation: Use a Fourier-Transform Infrared spectrometer.
o Data Acquisition:

o Collect a background spectrum of the empty sample compartment or the clean ATR
crystal.

o Collect the sample spectrum.
o Typical parameters: 4-8 cm~! resolution, 16-32 scans, data range of 4000-400 cm~1.

o Data Processing: The software will automatically ratio the sample spectrum to the
background spectrum to generate the final absorbance or transmittance spectrum.
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Mass Spectrometry (MS)

o Sample Introduction: Introduce a dilute solution of 2-Fluoro-6-hydroxybenzamide in a
suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct
infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

 Instrumentation: Employ a mass spectrometer with an electron ionization (El) source.
o Data Acquisition:

o Acquire data in full scan mode over a mass range of m/z 50-300.

o Typical El parameters: electron energy of 70 eV.

o Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to
elucidate the structure.

Visualizations
Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic
compound like 2-Fluoro-6-hydroxybenzamide.
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Compound Synthesis & Purification

Synthesis of
2-Fluoro-6-hydroxybenzamide

'

Purification
(e.g., Crystallization, Chromatography)

Spectroscoplc Analysis

Mass Spectrometry (MS) Infrared (IR) Spectroscopy Nuclear Magn%t;_c' Flzaecs)onance (NMR)
Determine Molecular Weight & Formula Identify Functional Groups Elucidate Connectivity
Structure ilucidation
N Integration of All

Spectroscopic Data

'

Confirmation of
2-Fluoro-6-hydroxybenzamide Structure

Click to download full resolution via product page

Caption: A workflow diagram for the synthesis, purification, and spectroscopic analysis of 2-
Fluoro-6-hydroxybenzamide.

 To cite this document: BenchChem. [Spectroscopic Data of 2-Fluoro-6-hydroxybenzamide: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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